5-Chloro-2-fluoro-3-methylpyridine
Overview
Description
5-Chloro-2-fluoro-3-methylpyridine: is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring.
Mechanism of Action
Target of Action
It’s known that fluoropyridines, a group to which this compound belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This could suggest that the compound interacts with its targets in a unique manner, potentially involving the fluorine atom.
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . This suggests that the compound could affect multiple biochemical pathways.
Result of Action
Given the compound’s potential use in the synthesis of biologically active compounds , it can be inferred that its action could result in significant molecular and cellular effects.
Action Environment
It’s known that the compound’s reactivity could be influenced by various factors, including the presence of other chemical groups .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-fluoro-3-methylpyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in the regulation of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . The interaction between this compound and p38α MAPK involves binding to the ATP-binding site of the enzyme, thereby inhibiting its activity and reducing the production of inflammatory cytokines.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of p38α MAPK can lead to reduced inflammation and altered gene expression profiles in cells involved in immune responses . Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the ATP-binding site of p38α MAPK, this compound inhibits the enzyme’s activity, leading to a decrease in the phosphorylation of downstream targets involved in inflammatory responses . This inhibition can result in reduced production of pro-inflammatory cytokines and altered cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of p38α MAPK and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit p38α MAPK without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. It is important to determine the threshold dose that provides therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can determine its interactions with specific enzymes and transcription factors, thereby modulating cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-methylpyridine typically involves the halogenation and fluorination of pyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced fluorination techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Hydrogenated pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoro-3-methylpyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique electronic properties make it valuable in the development of novel materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated pyridines are known to enhance the metabolic stability and bioavailability of pharmaceutical agents .
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides. Its incorporation into active ingredients can improve the efficacy and environmental profile of these products .
Comparison with Similar Compounds
- 2-Chloro-5-fluoro-3-methylpyridine
- 3-Chloro-2-fluoro-5-methylpyridine
- 5-Chloro-2,3-difluoropyridine
Comparison: 5-Chloro-2-fluoro-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions and biological interactions .
Properties
IUPAC Name |
5-chloro-2-fluoro-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDDLKSLYAIQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654058 | |
Record name | 5-Chloro-2-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375368-84-6 | |
Record name | 5-Chloro-2-fluoro-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375368-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-fluoro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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